molecular formula C24H27NO5S3 B14961739 dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B14961739
M. Wt: 505.7 g/mol
InChI Key: TXAXPNKIHIXHAH-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring. The molecule contains ester groups (dimethyl dicarboxylate), a thioxo moiety, and a 2-methylbutanoyl substituent. Its synthesis likely involves 1,3-dipolar cycloaddition and retro-cycloaddition steps, as demonstrated in analogous compounds (e.g., dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate via ethylene trithiocarbonate and dimethyl acetylenedicarboxylate) .

Key structural attributes include:

  • Quinoline backbone: Provides aromaticity and planar rigidity.
  • 1,3-Dithiole ring: Contributes sulfur atoms, enhancing electron delocalization.
  • 2-Methylbutanoyl group: Introduces steric bulk and lipophilicity.
  • Dimethyl ester groups: Influence solubility and metabolic stability.

Properties

Molecular Formula

C24H27NO5S3

Molecular Weight

505.7 g/mol

IUPAC Name

dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C24H27NO5S3/c1-8-13(3)20(26)25-15-11-12(2)9-10-14(15)16(19(31)24(25,4)5)23-32-17(21(27)29-6)18(33-23)22(28)30-7/h9-11,13H,8H2,1-7H3

InChI Key

TXAXPNKIHIXHAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=CC(=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For example, a B(C6F5)3-induced domino dimerization reaction has been used in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thioxo group may result in the formation of a sulfoxide or sulfone, while reduction of the carbonyl group may result in the formation of an alcohol.

Scientific Research Applications

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent (R) Molecular Formula Molecular Weight Topological Polar Surface Area (Ų)
Target Compound 2-Methylbutanoyl C₂₆H₂₆N₂O₅S₃ 550.68 g/mol ~156 (estimated)
Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 2-Fluorobenzoyl C₂₅H₂₀FNO₅S₃ 553.62 g/mol 156
Dimethyl 2-(1-(4-Nitrobenzoyl)-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 4-Nitrobenzoyl C₂₆H₂₂N₂O₇S₃ 594.66 g/mol ~170 (estimated)
Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Ethyl ester groups C₂₆H₂₆N₂O₅S₃ 578.71 g/mol ~140 (estimated)

Key Observations :

  • Electronic Effects : The 4-nitrobenzoyl group (electron-withdrawing) in increases polarity and may enhance reactivity in electrophilic substitutions, whereas the 2-fluorobenzoyl group (moderately electron-withdrawing) in balances lipophilicity and metabolic stability.
  • Steric Effects: The 2-methylbutanoyl group in the target compound introduces greater steric hindrance than benzoyl derivatives, possibly affecting binding interactions in biological systems.

Physicochemical Properties

  • Polar Surface Area : The target compound (~156 Ų) is less polar than the nitro-substituted analogue (~170 Ų) but comparable to the fluorinated derivative (156 Ų) .
  • Lipophilicity : The diethyl ester likely has higher logP than dimethyl esters due to longer alkyl chains.
  • Thermal Stability : Nitro groups in may reduce thermal stability compared to alkyl or fluorinated substituents.

Biological Activity

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a dithiole core structure with various functional groups that contribute to its biological activity. Its molecular formula is C18H25N1O4S2C_{18}H_{25}N_1O_4S_2, and it has a molecular weight of approximately 385.53 g/mol. The presence of thioxo and dithiole functionalities is significant for its biological interactions.

Anticancer Properties

Recent studies have shown that derivatives of dithiole compounds exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line GI50 (µM) Remarks
MCF-7 (breast cancer)3.18 ± 0.11Strong inhibitory potential
HeLa (cervical cancer)8.12 ± 0.43Moderate inhibitory potential
Vero (normal)>50Low sensitivity

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases associated with cancer progression such as NEK6 and NEK7. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to cell death through apoptosis .
  • Cell Cycle Arrest : Studies indicate that the compound may cause arrest at the G0/G1 phase of the cell cycle, preventing further division of cancer cells .

Case Studies

In a recent study investigating the efficacy of various dithiole derivatives in cancer therapy:

  • Study Design : The researchers synthesized several derivatives and evaluated their cytotoxicity using standard assays on multiple cancer cell lines.
  • Findings : Among the tested compounds, this compound demonstrated the highest selectivity towards MCF-7 cells compared to other tested lines .

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